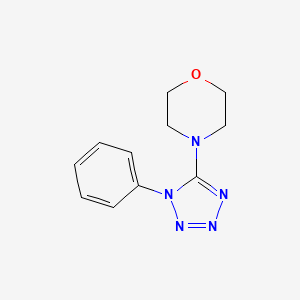

![molecular formula C21H18N2O B6419333 2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one CAS No. 448222-78-4](/img/structure/B6419333.png)

2-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains a 1,2,3,4-tetrahydroisoquinoline group, which is an important structural motif of various natural products and therapeutic lead compounds . Tetrahydroisoquinoline based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

The synthesis of tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis

The electron density at the tetrahydroisoquinoline residue nitrogen atom can vary depending on the specific structure of the compound .Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various reactions, including C(1)-functionalization via multicomponent reactions . These reactions often involve isomerization of an iminium intermediate .科学研究应用

Biological Activities and SAR Studies

The compound is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog. THIQ-based natural and synthetic compounds have shown diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, leading to the development of novel THIQ analogs with potent biological activity .

Medicinal Chemistry

The compound has potential applications in medicinal chemistry. Research on structurally related tetrahydroisoquinoline derivatives demonstrates their potential in inhibiting phenylethanolamine N-methyltransferase (PNMT), a key enzyme involved in the synthesis of catecholamines.

Multicomponent Reactions

The compound could be used in multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines . These reactions improve the atom economy, selectivity, and yield of the product and thus occupy a central place in the toolbox of sustainable synthetic methodologies .

Neutrino Oscillations

Although not directly related to the compound, the term “OPERA” in “Oprea1_649917” and “Oprea1_315051” could be associated with the OPERA experiment in particle physics. This experiment conclusively proved that muon-neutrinos can convert to tau-neutrinos, through a process called neutrino oscillation .

Low-k Performance Materials

A new type of hollow silica@ZIF-8 (HMS@ZIF-8) particle was successfully designed, fabricated, and introduced into the fluorinated polybenzoxazole (6FPBO) matrix to prepare the HMS@ZIF-8/6FPBO composite film . Although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with this research.

Silicon-Based Anode Materials

Again, although not directly related to the compound, the term “HMS” in “HMS1485I17” could be associated with research on silicon-based anode materials. These materials have been widely discussed by researchers because of their high theoretical capacity, abundant resources, and low working voltage platform .

作用机制

未来方向

属性

IUPAC Name |

1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O/c24-21-18-9-3-7-16-8-4-10-19(20(16)18)23(21)14-22-12-11-15-5-1-2-6-17(15)13-22/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLNCOVNMYATPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CN3C4=CC=CC5=C4C(=CC=C5)C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzo[cd]indol-2(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2H-1,3-benzodioxol-5-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B6419252.png)

![8-[(3,5-dimethylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6419259.png)

![8-(2,4-dimethoxyphenyl)-3-(3-hydroxypropyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419262.png)

![8-(2-methoxyethyl)-1,6,7-trimethyl-3-(3-methylbutyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6419267.png)

![3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B6419277.png)

![10-(2-methylphenyl)-4-phenyl-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B6419282.png)

![1-(2,3-dimethoxyphenyl)-7-methyl-2-(5-methyl-1,2-oxazol-3-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B6419288.png)

![N-[3-(morpholin-4-yl)propyl]quinazolin-4-amine](/img/structure/B6419297.png)

![5-cyclopropyl-N-[2-(thiophen-3-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6419305.png)

![4-(4-chlorophenyl)-6-(prop-2-en-1-yl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B6419347.png)

![2-(cyclohexanesulfonyl)-4-(4-methylbenzenesulfonyl)-N-[(oxolan-2-yl)methyl]-1,3-thiazol-5-amine](/img/structure/B6419358.png)

![3-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B6419366.png)

![N-({1-[3-(2,6-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylacetamide](/img/structure/B6419381.png)